5-Methyl-3-ethyl-2-dimethylaminoethylindole
Overview
Description
“5-Methyl-3-ethyl-2-dimethylaminoethylindole” is a chemical compound with diverse applications in scientific research. It is also known as "1H-Indole-2-ethanamine, 3-ethyl-N,N,5-trimethyl-, monohydrochloride" .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, substituted ethyl esters of 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids were prepared from 1-substituted ethyl esters of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acids . These were sequentially converted to 5-acetyloxy- and 5-acetyloxy-6-bromoindoles. Interaction of these latter compounds with dimethylamine, pyrrolidine, and morpholine gave the corresponding 2-aminomethyl-6-bromoindoles .Scientific Research Applications
Progesterone Receptor Modulation
Research by Fensome et al. (2008) explored the use of 3,3-dialkyl-5-aryloxindole series in progesterone receptor (PR) modulators. These compounds are relevant in female healthcare applications such as contraception, fibroids, endometriosis, and certain breast cancers. It was found that variations in the 3,3-dialkyl substituent size could switch the function between PR agonists and antagonists, indicating potential for targeted therapies in reproductive health (Fensome et al., 2008).
Antimetabolites of Serotonin
Shaw and Woolley (1954) discovered a series of N-alkylated 5-aminoindoles, including 2-methyl-3-ethyl-5-dimethylaminoindole, with high potency in vitro. These compounds, derived from serotonin antimetabolites, showed promise in antagonizing serotonin's effects on isolated tissues such as sheep carotid arteries and rat uteri, suggesting potential applications in managing serotonin-mediated conditions (Shaw & Woolley, 1954).
Autoxidation and Chemical Reactivity
McLean and Dmitrienko (1971) studied the autoxidation of 2,3-dialkylindoles, including 2-methyl-3-ethylindole. They explored the formation of oxidized dimers and other side reactions, which could have implications in chemical syntheses and the understanding of indole reactivity (McLean & Dmitrienko, 1971).
Synthesis of Complex Organic Compounds
Pei et al. (1994) conducted a study on the total synthesis of racemic and optically active compounds related to physostigmine, involving 3-[2′-(dimethylamino)ethyl]alkylation of oxindole. This research contributes to the broader field of synthetic chemistry, particularly in the synthesis of complex organic molecules with potential pharmaceutical applications (Pei et al., 1994).
Antagonism of Tryptamine Analogues
Barlow and Khan (1959) investigated the effects of various indole derivatives, including 3-(2-dimethylaminoethyl)-2-methylindoles, on rat uterus and fundus strip preparations. These studies contribute to understanding the pharmacological properties of tryptamine analogues, which may have implications for treatments involving serotonin and tryptamine pathways (Barlow & Khan, 1959).
Neurokinin-1 Receptor Antagonism
Harrison et al. (2001) researched 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a high-affinity, orally active neurokinin-1 receptor antagonist. This compound has applications in preventing emesis and treating depression, demonstrating the potential of such compounds in neurological and psychological therapies (Harrison et al., 2001).
properties
IUPAC Name |
2-(3-ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.ClH/c1-5-12-13-10-11(2)6-7-14(13)16-15(12)8-9-17(3)4;/h6-7,10,16H,5,8-9H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYZHQAAVRBRMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)C)CCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147988 | |
Record name | 5-Methyl-3-ethyl-2-dimethylaminoethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-ethyl-2-dimethylaminoethylindole | |
CAS RN |
107265-50-9 | |
Record name | 5-Methyl-3-ethyl-2-dimethylaminoethylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107265509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-3-ethyl-2-dimethylaminoethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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